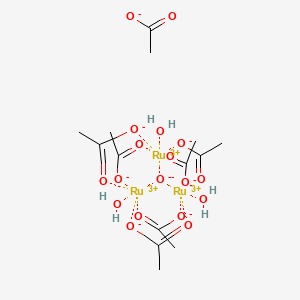
Hexa(acetato)|I3-oxo-tris(aquo)triruthenium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa(acetato) is a coordination compound consisting of a central metal ion surrounded by six acetate ligands. Coordination compounds like Hexa(acetato) are known for their diverse applications in various fields, including chemistry, biology, and industry. The acetate ligands are derived from acetic acid, and they coordinate to the metal ion through their oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa(acetato) can be synthesized through various methods, depending on the metal ion involved. A common synthetic route involves the reaction of a metal salt with acetic acid or sodium acetate under controlled conditions. For example, the synthesis of Hexa(acetato) of a transition metal like cobalt can be achieved by reacting cobalt(II) acetate with acetic acid in the presence of a suitable solvent.
Industrial Production Methods
In industrial settings, the production of Hexa(acetato) compounds often involves large-scale reactions using metal salts and acetic acid. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also involve purification steps like recrystallization to obtain high-purity Hexa(acetato) compounds.
Chemical Reactions Analysis
Types of Reactions
Hexa(acetato) compounds undergo various chemical reactions, including:
Oxidation: The metal center in Hexa(acetato) can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: Reduction reactions can also occur, where the metal center gains electrons.
Substitution: Ligand substitution reactions are common, where one or more acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of Hexa(acetato) cobalt(II) can produce cobalt(III) complexes, while ligand substitution can yield mixed-ligand complexes.
Scientific Research Applications
Hexa(acetato) compounds have a wide range of applications in scientific research:
Chemistry: They are used as catalysts in various chemical reactions, including polymerization and organic synthesis.
Biology: Some Hexa(acetato) compounds exhibit biological activity and are studied for their potential use in medicine.
Medicine: Research is ongoing to explore the therapeutic potential of Hexa(acetato) compounds in treating diseases.
Industry: These compounds are used in industrial processes, such as the production of polymers and as additives in paints and coatings.
Mechanism of Action
The mechanism of action of Hexa(acetato) compounds depends on the metal ion and the specific application. In catalytic processes, the metal center often acts as the active site, facilitating the reaction by providing a favorable environment for the reactants. The acetate ligands can stabilize the metal center and influence its reactivity. In biological systems, Hexa(acetato) compounds can interact with biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Hexa(acetato) compounds can be compared with other coordination compounds, such as:
Hexa(aqua) complexes: These contain water molecules as ligands instead of acetate.
Hexa(amine) complexes: These contain amine ligands.
Hexa(cyano) complexes: These contain cyanide ligands.
Uniqueness
Hexa(acetato) compounds are unique due to the specific properties imparted by the acetate ligands. The acetate ligands can influence the solubility, stability, and reactivity of the compound, making them suitable for specific applications that other coordination compounds may not be able to fulfill.
Similar Compounds
Hexa(aqua) complexes: [M(H2O)6]n+
Hexa(amine) complexes: [M(NH3)6]n+
Hexa(cyano) complexes: [M(CN)6]n-
These similar compounds differ in their ligand types, which can significantly affect their chemical properties and applications.
Properties
Molecular Formula |
C14H27O18Ru3 |
|---|---|
Molecular Weight |
786.6 g/mol |
IUPAC Name |
oxygen(2-);ruthenium(3+);heptaacetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;-2;3*+3/p-7 |
InChI Key |
KGDUSEIMBVQSHI-UHFFFAOYSA-G |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[O-2].[Ru+3].[Ru+3].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


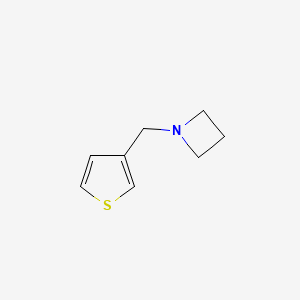

![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)
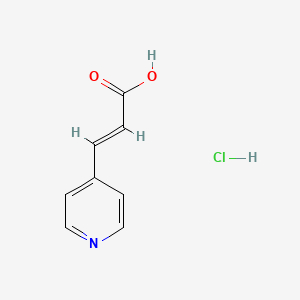

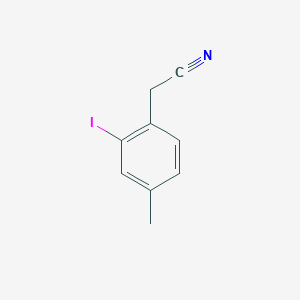
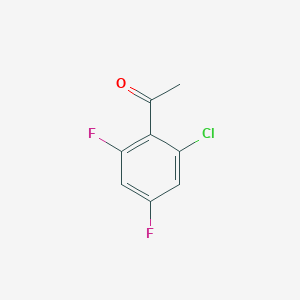
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
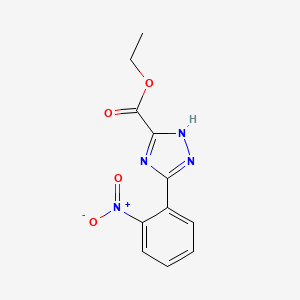
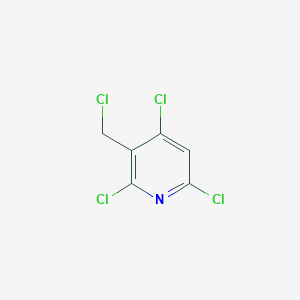
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
